molecular formula C18H22N4S2 B14649740 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea CAS No. 41555-41-3

1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea

Cat. No.: B14649740
CAS No.: 41555-41-3
M. Wt: 358.5 g/mol
InChI Key: LTJLSCFBVFUNNI-UHFFFAOYSA-N
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Description

1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is an organic compound with a complex structure. It is a thiourea derivative, which means it contains a thiourea group (a sulfur-containing functional group) as part of its molecular structure. Thiourea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the intermediate: This step involves the reaction of an amine with an isothiocyanate to form a thiourea intermediate.

    Substitution reactions: The intermediate undergoes further substitution reactions to introduce the desired functional groups, such as the phenyl and methyl groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce thiourea groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylthiourea: A simpler thiourea derivative with similar chemical properties.

    N-Phenylthiourea: Another thiourea compound with a phenyl group attached to the nitrogen atom.

Uniqueness

1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.

Properties

CAS No.

41555-41-3

Molecular Formula

C18H22N4S2

Molecular Weight

358.5 g/mol

IUPAC Name

1-methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea

InChI

InChI=1S/C18H22N4S2/c1-21(17(23)19-15-9-5-3-6-10-15)13-14-22(2)18(24)20-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

LTJLSCFBVFUNNI-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C(=S)NC1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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